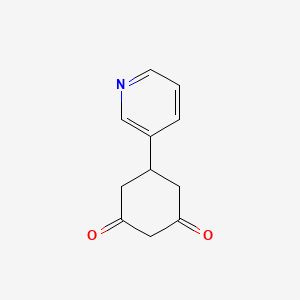

5-Pyridin-3-ylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Pyridin-3-ylcyclohexane-1,3-dione is a heterocyclic compound with the molecular formula C11H11NO2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-ylcyclohexane-1,3-dione involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . This method is preferred due to its convenience and the avoidance of more hazardous reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Pyridin-3-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have highlighted the potential of 5-Pyridin-3-ylcyclohexane-1,3-dione derivatives as promising candidates for anticancer therapies. A notable investigation focused on cyclohexane-1,3-dione derivatives, which demonstrated significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer cells. The study identified multiple compounds with strong inhibitory activity against receptor tyrosine kinases, suggesting a mechanism for inhibiting tumor growth through modulation of critical signaling pathways .

1.2. Enzyme Inhibition

Another important application involves the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tumor immune escape. Compounds based on the structure of this compound have been synthesized and evaluated for their ability to inhibit IDO1 activity. These compounds exhibited moderate inhibitory potency and may serve as scaffolds for developing new immunotherapeutic agents .

Synthetic Methodologies

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions, including the Knoevenagel condensation reaction. This method allows for the functionalization of the compound to enhance its biological activity and tailor its properties for specific applications .

2.2. Derivative Exploration

The exploration of derivatives based on this compound is ongoing, with researchers investigating different substitutions that can lead to enhanced pharmacological profiles or novel properties suitable for various applications in drug development and material sciences .

Material Sciences

3.1. Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as an electron acceptor allows for its use in the design of organic photovoltaic devices and photoinitiators for polymerization processes .

3.2. Photonic Applications

Additionally, derivatives of this compound are being studied for their potential use in photonic applications due to their unique optical properties, which could lead to advancements in non-linear optics and other related fields .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer agents targeting NSCLC and colorectal cancer; IDO1 enzyme inhibitors for immunotherapy |

| Synthetic Methodologies | Synthesis via Knoevenagel reactions; exploration of functionalized derivatives |

| Material Sciences | Use in organic electronics; potential applications in photonic devices |

Mecanismo De Acción

The mechanism of action of 5-Pyridin-3-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

5-Pyridin-3-ylcyclohexane-1,3-dione is unique due to its specific structure, which includes a pyridine ring attached to a cyclohexane-1,3-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

5-Pyridin-3-ylcyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring with two carbonyl groups at positions 1 and 3, along with a pyridine ring substituted at the 3-position. This unique structural arrangement suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of this compound is C11H11NO2. The presence of both polar (carbonyl groups) and non-polar (cyclohexane) components may influence its reactivity and interactions within biological systems. The pyridine ring introduces nitrogen, allowing for potential hydrogen bonding interactions that could enhance its biological properties.

Research indicates that this compound may interact with specific proteins or enzymes involved in metabolic pathways. It has been suggested that the compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may affect cellular functions by inhibiting enzymes involved in metabolic pathways.

Biological Activity

The biological activity of this compound has been explored primarily through its derivatives, which have shown promising results in various studies:

Anticancer Activity

A study focusing on cyclohexane-1,3-dione derivatives demonstrated significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer . The study highlighted a correlation between the structure of these derivatives and their inhibitory activity against receptor tyrosine kinases critical for cancer progression.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| H460 (NSCLC) | < 1 | Highly cytotoxic |

| A549 (NSCLC) | < 1 | Highly cytotoxic |

| HT29 (Colorectal) | < 1 | Highly cytotoxic |

| MKN-45 (Gastric) | < 1 | Highly cytotoxic |

| U87MG (Glioma) | < 1 | Highly cytotoxic |

| SMMC-7721 (Hepatoma) | < 1 | Highly cytotoxic |

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor growth. Compounds derived from similar structures have shown reversible competitive inhibition against IDO1, suggesting that this compound may exhibit similar properties .

Structure–Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to understand the relationship between the chemical structure of cyclohexane-1,3-dione derivatives and their biological activity. The modeling revealed key molecular descriptors that correlate with the inhibitory activity against cancer cell lines . This approach aids in predicting the biological efficacy of new derivatives based on their structural features.

Case Studies

Several case studies have highlighted the potential applications of this compound and its derivatives:

- Cytotoxicity Against Cancer Cell Lines : A library of compounds based on cyclohexane-1,3-dione was screened for cytotoxicity against multiple cancer cell lines. The most active compounds were identified as candidates for further development as anticancer agents .

- Inhibition of Receptor Tyrosine Kinases : Research indicated that certain derivatives effectively inhibited receptor tyrosine kinases involved in tumor growth. This inhibition was linked to structural modifications within the cyclohexane framework .

Propiedades

IUPAC Name |

5-pyridin-3-ylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-4-9(5-11(14)6-10)8-2-1-3-12-7-8/h1-3,7,9H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIGAOKAHPKIJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.